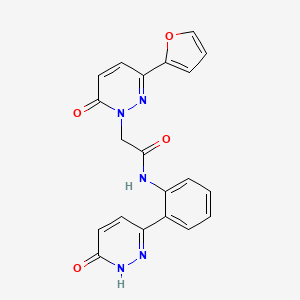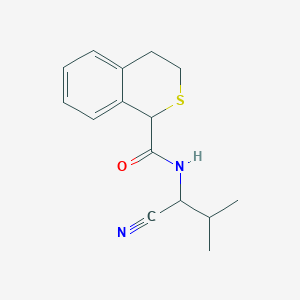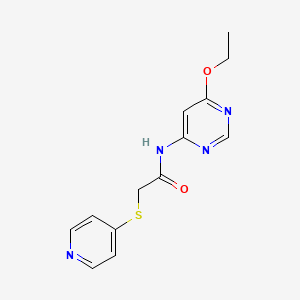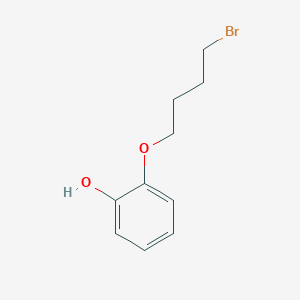
N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, also known as DMTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTP belongs to the class of pyridazine derivatives, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antiviral effects.
作用機序
The mechanism of action of N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair. Inhibition of topoisomerase II leads to DNA damage and cell death, which may explain the antitumor activity of N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been reported to inhibit the activity of several signaling pathways that are involved in cell proliferation and survival, including the PI3K/Akt and MAPK/ERK pathways. In addition, N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been shown to modulate the activity of immune cells, such as T cells and macrophages, which may contribute to its antitumor activity.
実験室実験の利点と制限
N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has several advantages as a research tool, including its potent antitumor activity, relatively low toxicity, and well-defined mechanism of action. However, there are also some limitations to its use in lab experiments. N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a relatively new compound, and its long-term effects on human health are not yet fully understood. In addition, the synthesis of N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is complex and requires specialized equipment and expertise, which may limit its availability to researchers.
将来の方向性
There are several future directions for research on N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide. One area of interest is the development of new N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide derivatives with improved potency and selectivity for cancer cells. Another area of research is the investigation of the potential use of N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide in combination with other anticancer drugs, such as chemotherapy or immunotherapy. Finally, further studies are needed to elucidate the long-term effects of N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide on human health and to assess its potential as a therapeutic agent for cancer treatment.
合成法
The synthesis of N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves the reaction of 2,3-dimethylaniline with 2-chloronicotinic acid, followed by the addition of triethylamine and sodium azide to form the triazole ring. The resulting compound is then subjected to a coupling reaction with ethyl 2-bromo-3-oxobutanoate to form the final product, N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide. The overall yield of this process is around 50%, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. Several studies have reported that N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide exhibits potent antitumor activity against various types of cancer cells, including breast cancer, liver cancer, and lung cancer. N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of new anticancer drugs.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c1-10-4-3-5-12(11(10)2)18-15(22)13-6-7-14(20-19-13)21-9-16-8-17-21/h3-9H,1-2H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGNPSIICRAZFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2396056.png)
![5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid](/img/structure/B2396057.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2396059.png)
![5-chloro-1-methyl-3-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2396063.png)
![N-benzyl-2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2396064.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2396066.png)


![2-Methyl-4-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2396071.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2396074.png)
![1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylsulfonylphenyl)propan-1-one](/img/structure/B2396075.png)
![5-bromo-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2396076.png)
